1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound that features a unique spirocyclic structure
Scientific Research Applications
1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to exhibit a wide range of pharmacological activities .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a piperidine ring can interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives have been involved in a variety of biological processes, including neurotransmission, immune response, and cellular metabolism .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure and formulation. Piperidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules, while their metabolism and excretion can vary widely .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Piperidine derivatives can have a variety of effects, ranging from modulation of enzyme activity to alteration of cell signaling pathways .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other biological molecules. For example, the stability of the compound could be affected by its susceptibility to metabolic enzymes in the body .
Preparation Methods
The synthesis of 1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of β-hydroxy amides using reagents like DAST or Deoxo-Fluor.
Spirocyclic Formation: The spirocyclic structure is formed by coupling the oxazole derivative with a benzofuran derivative under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific functional groups targeted and the conditions employed.
Comparison with Similar Compounds
1’-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds like aleglitazar and mubritinib, which also contain oxazole rings, exhibit similar biological activities but differ in their specific molecular targets and applications.
Benzofuran Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, which contain benzofuran rings, are known for their anticancer and antimicrobial properties.
Indole Derivatives: Compounds like indole-3-carboxylic acid derivatives, which share structural similarities, are studied for their broad range of biological activities.
Properties
IUPAC Name |
1'-(5-phenyl-1,2-oxazole-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-20(18-14-19(28-23-18)15-6-2-1-3-7-15)24-12-10-22(11-13-24)17-9-5-4-8-16(17)21(26)27-22/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCSFHIIIBJSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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